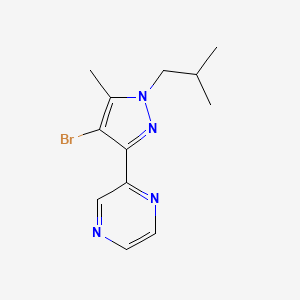

2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine

Vue d'ensemble

Description

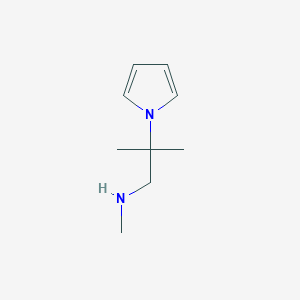

The compound “2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a pyrazol ring, which is a five-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular formula of “2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine” is C13H16BrN3 . Its average mass is 294.190 Da and its monoisotopic mass is 293.052765 Da . The exact structure of this compound is not available in the current literature.Applications De Recherche Scientifique

Synthesis of Novel Compounds

A variety of compounds with potential for diverse applications have been synthesized using derivatives of pyrazine. For instance, Sablayrolles et al. (1984) synthesized a series of imidazo[1,2-alpha]pyrazine derivatives demonstrating in vitro uterine-relaxing and in vivo antibronchospastic activities, along with positive chronotropic and inotropic properties on isolated atria (Sablayrolles et al., 1984). Abdel-Wahab et al. (2017) synthesized novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, showing good antimicrobial activities against tested microorganisms (Abdel-Wahab et al., 2017).

Photophysical and Electronic Properties

The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands exhibited a wide span of redox and emission properties, opening up avenues for their use in organic light-emitting devices and biological labeling (Stagni et al., 2008).

Antimicrobial and Antiviral Properties

Several studies have reported the synthesis of pyrazine derivatives with potent antimicrobial and antiviral properties. For instance, Wang et al. (2014) isolated novel alkaloids from the mangrove-derived actinomycete Jishengella endophytica, exhibiting activity against the influenza A virus (Wang et al., 2014). Hassaneen et al. (2019) synthesized pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives with promising antibacterial and antitumor properties (Hassaneen et al., 2019).

Synthesis Techniques and Industrial Processes

The advancements in synthesis techniques, such as microwave-assisted and continuous flow multistep synthesis, have been applied to the synthesis of 4-(pyrazol-1-yl)carboxanilides, significantly reducing processing time and improving product yields (Obermayer et al., 2011). Furthermore, an industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction has been developed for efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, highlighting the scalability and applicability of pyrazine derivatives in industrial settings (Baenziger et al., 2017).

Corrosion Inhibition and Material Science

Pyrazine derivatives have been evaluated for their corrosion inhibition performance, indicating their potential in protecting materials against corrosion. Obot and Gasem (2014) investigated the adsorption properties of pyrazine compounds on steel, revealing their effectiveness in corrosion inhibition (Obot & Gasem, 2014). Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers, exploring their application in photovoltaic devices (Zhou et al., 2010).

Propriétés

IUPAC Name |

2-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4/c1-8(2)7-17-9(3)11(13)12(16-17)10-6-14-4-5-15-10/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQGEUGNWYSFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C)C2=NC=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)

![4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1492597.png)